molecular formula C12H15NO4S B1586745 Methyl 4-(1,1-Dioxothiomorpholino)benzoate CAS No. 45185-76-0

Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Cat. No. B1586745
CAS RN: 45185-76-0
M. Wt: 269.32 g/mol
InChI Key: IMLAPXMJROBNSS-UHFFFAOYSA-N
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Description

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a chemical compound with the molecular formula C12H15NO4S . It is also known as 4-(1,1-Dioxothiomorpholino)benzoic Acid Methyl Ester, and 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-Dioxide . The compound is a crystalline powder in physical form .


Molecular Structure Analysis

The molecular structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be represented by the SMILES notation: COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2 . The InChI Key for this compound is IMLAPXMJROBNSS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a crystalline powder . It has a molecular weight of 269.315 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Ionic Liquids and Solvents : A study focused on the synthesis of morpholinium ionic liquids, highlighting their moderate to low toxicity and potential as biomass solvents. These findings suggest the utility of morpholinium-based compounds in green chemistry applications (Pernak et al., 2011).
  • Fluorescent Probes : Research into two-photon fluorescent probes for detecting DTT employed the sulfoxide group in probe design, showcasing rapid response times and low cytotoxicity, indicating its utility in cellular imaging (Sun et al., 2018).
  • Corrosion Inhibition : Benzimidazole derivatives based on 8-hydroxyquinoline demonstrated significant corrosion inhibition for mild steel in HCl solutions, providing insights into protective coatings and materials science (Rbaa et al., 2020).

Molecular and Material Properties

  • Photophysical Properties : Studies on diphenylbutadienes revealed their potential as fluorescence probes in various media, including micelles and vesicles, offering applications in bioimaging and diagnostics (Singh & Darshi, 2002).
  • Liquid Crystalline Behavior : The synthesis and characterization of mesogenic Schiff-bases related to isoindoline and benzoxazine derivatives were explored for their liquid crystalline behavior, suggesting applications in display technologies (Dubey et al., 2018).

Biochemical Applications

  • Antimicrobial Activities : Triazole derivatives have been synthesized for their potential antimicrobial activities, demonstrating the broad utility of heterocyclic compounds in developing new pharmaceuticals (Bektaş et al., 2007).
  • Metabolic Fate of Synthetic Cannabinoids : The study on the metabolic fate of synthetic cannabinoids highlights the importance of understanding the biochemical pathways of novel therapeutic agents for drug design and toxicological screenings (Richter et al., 2022).

Safety And Hazards

The safety data sheet advises to avoid breathing mist, gas or vapors of Methyl 4-(1,1-Dioxothiomorpholino)benzoate . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLAPXMJROBNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377219
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-(1,1-Dioxothiomorpholino)benzoate

CAS RN

45185-76-0
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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